REACTION_CXSMILES
|
[NH2:1][N:2]1[CH:6]=[C:5]([C:7]#[N:8])[CH:4]=[C:3]1[C:9]#[N:10].C(O)(=O)C.[CH:15](N)=[NH:16].C([O-])([O-])=O.[K+].[K+].CCOC(C)=O>CCO>[NH2:10][C:9]1[C:3]2=[CH:4][C:5]([C:7]#[N:8])=[CH:6][N:2]2[N:1]=[CH:15][N:16]=1 |f:1.2,3.4.5|
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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NN1C(=CC(=C1)C#N)C#N
|
Name
|
|
Quantity
|
22.71 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
43.93 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
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80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
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Details
|
concentrated to dryness
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Type
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CUSTOM
|
Details
|
The crude material was purified by ISCO® chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NN2C1=CC(=C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.58 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |